molecular formula C10H13Cl2N B14715727 3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride CAS No. 22949-35-5

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride

Katalognummer: B14715727
CAS-Nummer: 22949-35-5
Molekulargewicht: 218.12 g/mol
InChI-Schlüssel: FFEZLUSIKRFQRD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride is a chemical compound with the molecular formula C₁₀H₁₃Cl₂N. It is a derivative of quinolizinium, characterized by the presence of a chlorine atom and a methyl group on the tetrahydroquinolizinium ring .

Vorbereitungsmethoden

The synthesis of 3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride typically involves the reaction of 6-methylquinolizinium with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may be catalyzed by acids or bases depending on the desired yield and purity . Industrial production methods may involve large-scale chlorination processes under controlled temperatures and pressures to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various quinolizinium derivatives, which are important in the study of heterocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

22949-35-5

Molekularformel

C10H13Cl2N

Molekulargewicht

218.12 g/mol

IUPAC-Name

3-chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium;chloride

InChI

InChI=1S/C10H13ClN.ClH/c1-8-3-2-4-10-6-5-9(11)7-12(8)10;/h2-4,9H,5-7H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

FFEZLUSIKRFQRD-UHFFFAOYSA-M

Kanonische SMILES

CC1=[N+]2CC(CCC2=CC=C1)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.